5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide
Description
Chemical Structure and Properties 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide (Chemical formula: C₁₃H₁₁BrClNO₄S; molecular weight: 392.653 g/mol) is a sulfonamide derivative featuring a brominated and methoxy-substituted benzene ring linked via a sulfonamide group to a 5-chloro-2-hydroxyphenyl moiety. Its structural complexity arises from multiple substituents:
- Methoxy (-OCH₃) at position 2 and methyl (-CH₃) at position 4 influence steric and electronic properties, increasing lipophilicity compared to hydroxylated analogs .
- 5-Chloro-2-hydroxyphenyl group contributes to hydrogen bonding and π-π stacking interactions, critical for biological activity .
Synthesis
The compound is synthesized via nucleophilic substitution, where 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride reacts with 5-chloro-2-hydroxyaniline. This method aligns with protocols described for analogous sulfonamides .
Properties
IUPAC Name |
5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO4S/c1-8-5-13(21-2)14(7-10(8)15)22(19,20)17-11-6-9(16)3-4-12(11)18/h3-7,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZWCRWQGBECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom to the phenyl ring.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide group by reacting with a suitable amine.
The reaction conditions for each step may vary, but typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulfonamide groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Functional Analysis
Electronic and Steric Effects
- Methoxy vs.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (calculated: 3.8) is higher than 5f (logP: 2.9), favoring blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity
5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C13H11BrClNO3S
- Molecular Weight : 356.66 g/mol
Research indicates that compounds similar to this compound exhibit their biological activity primarily through the inhibition of tubulin polymerization. This interference disrupts microtubule dynamics, which is crucial for cell division.
Antitumor Activity
Several studies have demonstrated the antitumor potential of related compounds:
- Cytotoxicity : The compound has shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and HT-29. Notably, derivatives with bromo substitutions have exhibited enhanced potency, particularly against MCF7 breast cancer cells .
- Mechanism : The active compounds inhibit microtubular protein polymerization at micromolar concentrations, targeting tubulin directly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .
Antimicrobial Activity
The compound also displays significant antimicrobial properties:
- Bactericidal Effects : It has been reported to have selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
- Mechanism : The bactericidal action is attributed to the inhibition of protein synthesis and nucleic acid production pathways. Additionally, it demonstrates moderate antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Study 1: Antitumor Efficacy
A study investigated the effects of a series of sulfonamide derivatives on tumor cell lines. The results indicated that compounds with bromo substitutions had enhanced cytotoxic effects compared to their non-brominated counterparts. Specifically, one derivative demonstrated nanomolar antiproliferative potency and significant disruption of the microtubule network in cancer cells .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfonamide derivatives. The findings revealed that the presence of bromo groups significantly increased antibacterial activity against MRSA strains. The compound exhibited a MIC value comparable to established antibiotics like gentamicin .
Data Table: Biological Activity Summary
| Activity Type | Cell Line / Pathogen | MIC (μM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa | < 1 | Tubulin polymerization inhibition |
| Antitumor | MCF7 | < 1 | G2/M phase arrest |
| Antimicrobial | MRSA | 62.5 | Inhibition of protein synthesis |
| Antimicrobial | Enterococcus spp. | 125 | Nucleic acid synthesis inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via sulfonylation of 2-amino-4-chlorophenol with 5-bromo-2-hydroxybenzenesulfonyl chloride. Key steps include:
- Sulfonyl chloride preparation : Reaction of 4-bromophenol with chlorosulfonic acid at 0°C for 16 hours (55% yield) .
- Coupling : Reacting the sulfonyl chloride with 2-amino-4-chlorophenol in dichloromethane (DCM) under basic conditions, yielding the target compound (55% yield, purity ≥95% by LCMS) .
- Optimization : Temperature control (<5°C) during sulfonyl chloride formation minimizes side reactions. Purification via flash chromatography ensures high purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- 1H NMR : Peaks at δH 7.66 (d, J = 2.5 Hz) and 7.53 (dd, J = 8.8, 2.5 Hz) confirm aromatic protons and substituent positions .
- LCMS : m/z = 377.8, 379.8 [M+H]+ validates molecular weight and isotopic pattern .
- X-ray crystallography (for analogs): Used to resolve bond lengths and angles in related sulfonamides .
Advanced Research Questions
Q. How can reaction optimization for this compound be systematically approached using Design of Experiments (DoE)?
- Methodology :
- Variables : Temperature, stoichiometry, solvent polarity, and reaction time.
- Outcome Metrics : Yield, purity (AUC), and byproduct formation.
- Case Study : Flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, reducing decomposition .
Q. What contradictions exist in reported biological activities of sulfonamide analogs, and how can they be resolved?
- Data Conflicts : Some studies report anti-inflammatory activity, while others emphasize herbicidal or anti-cancer effects .
- Resolution Strategies :
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chlorine) on target binding using molecular docking .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for WD repeat protein inhibition) to minimize variability .
Q. What is the mechanism of action of this compound in inhibiting WD repeat-containing proteins, and how does its structure enhance selectivity?
- Mechanism : The sulfonamide group chelates metal ions in the protein’s active site, while the bromine and methoxy groups enhance hydrophobic interactions .
- Selectivity : The 5-chloro-2-hydroxyphenyl moiety reduces off-target binding compared to simpler sulfonamides .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility of this compound in aqueous buffers during biological assays?
- Solutions :
- Use co-solvents (e.g., DMSO ≤0.1%) to maintain solubility without cytotoxicity .
- Derivatize the sulfonamide with hydrophilic groups (e.g., PEGylation) while retaining activity .
Q. What strategies mitigate degradation of the sulfonamide group under acidic conditions?
- Approaches :
- Stabilize the compound via salt formation (e.g., sodium or potassium salts) .
- Store lyophilized samples at -20°C to prevent hydrolysis .
Structural and Computational Insights
Q. How do computational models predict the binding affinity of this compound to protein targets?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
